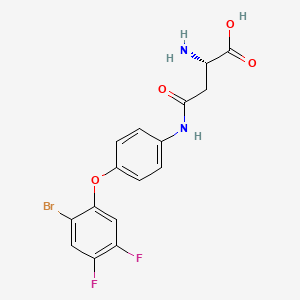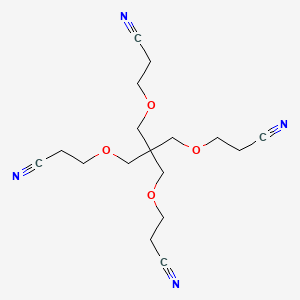
L-硫代脯氨酸
描述
L-Thioproline, also known as ®-4-Thiazolidinecarboxylic acid, is a nonproteinogenic amino acid with the chemical formula C₄H₇NO₂S. It consists of a 1,3-thiazolidine ring substituted with a carboxylic acid group. This compound is synthesized by the reaction of formaldehyde and cysteine . Although it occurs naturally, it is quite rare .
科学研究应用
L-Thioproline has a wide range of applications in scientific research, including:
作用机制
Target of Action
L-Thioproline, also known as thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing analog of L-proline . It has been found to interact with Annexin A5 , a protein in humans that plays a role in the phospholipid binding process .
Mode of Action
It is known that the sulfur at the 4-position is critical for the utilization of l-thioproline as a substrate . This suggests that the unique structure of L-Thioproline plays a significant role in its interaction with its targets .
Biochemical Pathways
L-Thioproline is involved in the metabolism of L-cysteine. The oxidation of L-Thioproline leads to L-cysteine formation in bacteria, plants, mammals, and protozoa . This conversion has been attributed to proline dehydrogenase and L-Δ1-pyrroline-5-carboxylate (P5C) reductase enzymes .
Pharmacokinetics
It is known that l-thioproline is a small molecule, which typically allows for good absorption and distribution throughout the body .
Result of Action
The oxidation of L-Thioproline leads to the formation of L-cysteine . L-cysteine is an important amino acid that plays a role in protein synthesis, detoxification, and diverse metabolic functions. Therefore, the action of L-Thioproline can have significant molecular and cellular effects .
Action Environment
The action of L-Thioproline can be influenced by various environmental factors. For instance, it has been found that L-Thioproline can serve as an efficient antioxidant protecting cells from oxidative stress . This suggests that the efficacy and stability of L-Thioproline can be influenced by the oxidative state of the environment .
生化分析
Biochemical Properties
L-Thioproline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with pyrroline-5-carboxylate reductase, an enzyme involved in proline biosynthesis . L-Thioproline can act as a substrate for this enzyme, leading to the formation of L-cysteine. Additionally, L-Thioproline forms coordination complexes with metals such as cobalt, which can affect its biochemical behavior .
Cellular Effects
L-Thioproline exerts various effects on different cell types and cellular processes. It has been shown to protect human cells from oxidative stress by acting as an efficient antioxidant . This protective effect is particularly relevant in the context of degenerative diseases such as Alzheimer’s and Parkinson’s.
Molecular Mechanism
The molecular mechanism of L-Thioproline involves several key interactions at the molecular level. It binds to specific biomolecules, influencing their function and stability. For instance, L-Thioproline can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, L-Thioproline can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Thioproline can change over time. Its stability and degradation are influenced by various factors such as temperature and pH . Long-term studies have shown that L-Thioproline can have sustained effects on cellular function, although its efficacy may decrease over time due to degradation . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of L-Thioproline vary with different dosages in animal models. At low doses, L-Thioproline has been shown to have beneficial effects, such as antioxidant protection and modulation of metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
L-Thioproline is involved in several metabolic pathways, including the biosynthesis of proline and cysteine . It interacts with enzymes such as pyrroline-5-carboxylate reductase, which catalyzes the conversion of L-Thioproline to L-cysteine . This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects. Additionally, L-Thioproline can influence other metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, L-Thioproline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . These interactions can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of L-Thioproline is crucial for optimizing its therapeutic potential.
Subcellular Localization
L-Thioproline exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications, which ensure that L-Thioproline reaches its functional destination . The subcellular localization of L-Thioproline is an important factor in its overall biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: L-Thioproline is typically synthesized through the reaction of formaldehyde with cysteine. The process involves the condensation of these two compounds to form the thiazolidine ring structure . The reaction conditions usually require an aqueous medium and a controlled temperature to ensure the proper formation of the product .
Industrial Production Methods: In industrial settings, L-Thioproline can be produced by repeated crystallizations in distilled water to achieve high purity . The process involves the initial synthesis followed by purification steps to remove any impurities and obtain the desired product.
化学反应分析
Types of Reactions: L-Thioproline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: L-Thioproline can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
相似化合物的比较
L-Thioproline is unique due to its thiazolidine ring structure and its specific antioxidant properties. Similar compounds include:
Proline: A naturally occurring amino acid with a pyrrolidine ring structure.
Cysteine: An amino acid with a thiol group that can form similar condensation products with aldehydes.
Thiazolidinecarboxylic acid: A compound with a similar ring structure but different substituents.
Compared to these compounds, L-Thioproline stands out due to its specific reactivity and applications in protecting cells from oxidative stress .
属性
CAS 编号 |
34592-47-7 |
|---|---|
分子式 |
C4H7NO2S |
分子量 |
133.17 g/mol |
IUPAC 名称 |
(4R)-1,3-thiazolidin-3-ium-4-carboxylate |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI 键 |
DZLNHFMRPBPULJ-VKHMYHEASA-N |
SMILES |
C1C(NCS1)C(=O)O |
手性 SMILES |
C1[C@H]([NH2+]CS1)C(=O)[O-] |
规范 SMILES |
C1C([NH2+]CS1)C(=O)[O-] |
外观 |
Solid powder |
Key on ui other cas no. |
2756-91-4 34592-47-7 45521-09-3 |
Pictograms |
Acute Toxic; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Timonacic; LThiazolidine4carboxylic acid; T4C. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















